3-Aza-lipid X Demonstrates High Potency in Inhibiting LPS-Induced O2- Production in Human Neutrophils
In human neutrophil assays, 3-aza-lipid X-4-phosphate (compound 3) produced a marked inhibition of LPS-primed O2- production, achieving statistical significance at p < 0.0001 [1]. This effect was not attributable to changes in intracellular calcium flux, as resting and FMLP-stimulated cytosolic-free calcium levels did not differ significantly between unprimed and LPS-primed neutrophils (p = 0.67 and p = 0.97, respectively) [1]. The inhibition was concentration-dependent and specific to LPS-induced priming [2].
| Evidence Dimension | Inhibition of LPS-induced neutrophil O2- production |
|---|---|
| Target Compound Data | Marked inhibition; p < 0.0001 |
| Comparator Or Baseline | Baseline: LPS-primed neutrophils without antagonist |
| Quantified Difference | p < 0.0001 |
| Conditions | Human neutrophils primed with LPS; superoxide anion (O2-) generation measured; 3-aza-lipid X-4-phosphate tested |
Why This Matters
This data directly quantifies the compound's functional antagonism of LPS priming, a critical endpoint for selecting an LPS antagonist in neutrophil function studies.
- [1] Van Dervort AL, Doerfler ME, Stuetz P, Danner RL. Antagonism of lipopolysaccharide-induced priming of human neutrophils by lipid A analogs. J Immunol. 1992;149(1):359-366. View Source
- [2] Danner RL, Joiner KA, Parrillo JE. Inhibition of endotoxin-induced priming of human neutrophils by lipid X and 3-Aza-lipid X. J Clin Invest. 1987;80(3):605-612. doi:10.1172/JCI113112 View Source
